cis-2,3-Dimethylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,3-Dimethylcyclopropanecarboxylic acid: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 1 position. It is a valuable compound in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: cis-2,3-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Esters, amides
Reduction: Alcohols
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
cis-2,3-Dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of cis-2,3-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The compound’s reactivity and structural features enable it to modulate specific pathways and exert its effects .
Comparison with Similar Compounds
trans-2,3-Dimethylcyclopropanecarboxylic acid: Similar structure but with different spatial arrangement of the methyl groups.
Cyclopropanecarboxylic acid: Lacks the methyl substitutions on the cyclopropane ring.
2,2-Dimethylcyclopropanecarboxylic acid: Methyl groups are positioned differently on the cyclopropane ring.
Uniqueness: cis-2,3-Dimethylcyclopropanecarboxylic acid is unique due to its specific cis-configuration, which imparts distinct reactivity and properties compared to its trans-isomer and other cyclopropane derivatives. This configuration influences its chemical behavior and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2388503-72-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8)/t3-,4+,5? |
InChI Key |
VEQMUQZKBLIXLT-NGQZWQHPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1C(=O)O)C |
SMILES |
CC1C(C1C(=O)O)C |
Canonical SMILES |
CC1C(C1C(=O)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.